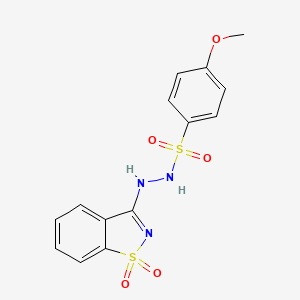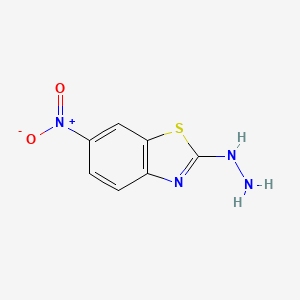
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide (also referred to as N-MBTH) is a compound that has been used in various scientific research applications. It has been used as a chemical reagent in organic synthesis and as a biochemical reagent in biological research. In addition, it has been used as an inhibitor of enzymes, a chemical catalyst, and a fluorescent probe. This compound has been studied extensively due to its potential applications in biochemistry and physiology.
Scientific Research Applications
Microwave-Assisted Synthesis in Antimicrobial Agents
Compounds similar to N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide have been synthesized using microwave-assisted methods. These compounds exhibit moderate to significant antimicrobial activities, particularly against bacterial and fungal strains. The study highlights that compounds with greater lipophilicity, like N-methyl analogs, demonstrate higher antibacterial activities (Ahmad et al., 2011).
Synthesis and Structural Characterization
The synthesis and characterization of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which bear structural similarities to the compound , have been explored. These synthesized compounds were preliminarily evaluated for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Schiff Base Compounds
Schiff base compounds derived from this compound analogs have been synthesized and characterized. They showed significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds also demonstrated effective interaction with Salmon sperm DNA, indicating potential for DNA-binding applications (Sirajuddin et al., 2013).
Crystal Structure Analysis
Research into the crystal structure of related compounds has provided insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in various fields of research (تحریری et al., 2018).
Electrochemical Properties
Studies have been conducted on the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines that include derivatives of this compound. Such research is significant for understanding the redox behavior of these compounds in various chemical reactions (Kantekin et al., 2015).
Ligand Synthesis for Metal Coordination
The synthesis of novel benzisothiazole-tetrazolyl derivatives, including this compound derivatives, has been explored for their potential application as nitrogen ligands in metal coordination. This application is important in the field of catalysis and material science (Frija et al., 2009).
Properties
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-22-10-6-8-11(9-7-10)23(18,19)17-15-14-12-4-2-3-5-13(12)24(20,21)16-14/h2-9,17H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJTKMCUNVJCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)






![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)




![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
